7-(1,3-Dioxolan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Description
7-(1,3-Dioxolan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid is a heptanoic acid derivative featuring two key functional groups:
- 1,3-Dioxolane ring at the 7-position, a five-membered heterocycle that enhances metabolic stability and modulates polarity.
- tert-Butoxycarbonyl (BOC)-protected amino group at the 2-position, a common strategy to protect amines during synthetic processes .
Properties
IUPAC Name |
7-(1,3-dioxolan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO6/c1-15(2,3)22-14(19)16-11(13(17)18)7-5-4-6-8-12-20-9-10-21-12/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCSQBVJYFNEFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCCC1OCCO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(1,3-Dioxolan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its antibacterial and antifungal properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a dioxolane ring and an amino acid derivative structure, which may contribute to its biological properties. The molecular formula is with a molecular weight of 253.32 g/mol.
Biological Activity Overview
Research indicates that compounds containing dioxolane moieties exhibit significant biological activities. The following sections summarize key findings regarding the antibacterial and antifungal activities of similar compounds, which may provide insights into the activity of this compound.
Antibacterial Activity
A study synthesized various 1,3-dioxolane derivatives and tested their antibacterial properties against several strains of bacteria. The results highlighted that many of these compounds demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Dioxolane 1 | S. aureus | 625 µg/mL |
| Dioxolane 4 | E. faecalis | 625 µg/mL |
| Dioxolane 6 | P. aeruginosa | 1250 µg/mL |
These findings suggest that the presence of the dioxolane ring may enhance the antibacterial efficacy of the compounds .
Antifungal Activity
The antifungal activity was also assessed against Candida albicans, showing promising results for several dioxolane derivatives. Most compounds exhibited significant antifungal effects, indicating that modifications in the dioxolane structure can influence biological activity.
| Compound | Fungal Strain | MIC |
|---|---|---|
| Dioxolane 1 | C. albicans | Not effective |
| Dioxolane 3 | C. albicans | Effective |
The variation in activity underscores the importance of structural characteristics in determining efficacy against fungal pathogens .
The mechanisms through which these compounds exert their biological effects may involve disruption of bacterial cell walls or interference with essential metabolic pathways in fungi. For instance, dioxolanes can act by inhibiting key enzymes involved in cell wall synthesis or by disrupting membrane integrity .
Case Studies
- Synthesis and Testing : A series of new dioxolanes were synthesized and tested for their antibacterial and antifungal properties. The study concluded that specific substitutions on the dioxolane ring significantly affected biological activity, suggesting avenues for further optimization in drug design .
- Comparative Studies : Research comparing enantiomeric forms of dioxolanes revealed differences in activity profiles, emphasizing the need for careful consideration of stereochemistry in drug development .
Comparison with Similar Compounds
Functional Group Variations in Heptanoic Acid Derivatives
The following table compares key structural and functional attributes of the target compound with analogs:
Impact of Substituents on Physicochemical Properties
- BOC Group: The tert-butyloxycarbonyl group in the target compound and ’s pentanoic acid derivative provides steric protection to the amino group, improving stability during synthesis. However, it may reduce aqueous solubility compared to unprotected amines .
- Dioxolane vs. Alkoxy Chains: The dioxolane ring (target compound) offers a balance of polarity and rigidity, contrasting with long alkoxy chains in compounds like 3-(hexadecyloxy)-propanoic acid (), which exhibit high lipophilicity and low solubility .
- Aromatic vs. Heterocyclic Moieties : SQ29,072’s phenylpropionamide group () introduces aromaticity and thiol reactivity, whereas the dibenzocycloheptenyl group () adds bulk, likely influencing binding affinity in biological systems .
Research Findings and Data
Solubility and Stability Data
Key Trends
- Chain Length: Heptanoic acid derivatives (target, SQ29,072) exhibit higher lipophilicity than pentanoic analogs (), impacting membrane permeability.
- Functional Groups : Dioxolane and BOC groups enhance stability, while hydroxyl or thiol groups () increase reactivity and polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
